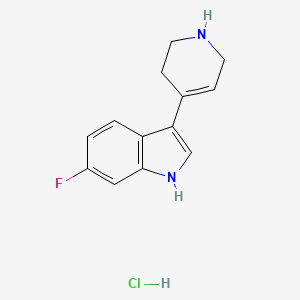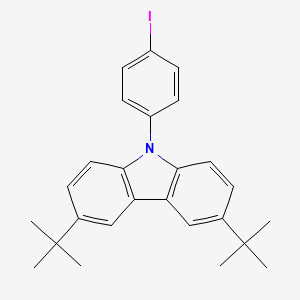
1,1-Dimethyl-2,5-dihydro-1H-stannole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2,5-dihydro-1H-stannole: is an organotin compound characterized by a five-membered ring containing tin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2,5-dihydro-1H-stannole can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with a suitable diene under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-2,5-dihydro-1H-stannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1-Dimethyl-2,5-dihydro-1H-stannole is used in the synthesis of other organotin compounds and as a precursor in the preparation of tin-based catalysts .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotin compounds, including their use as antimicrobial agents and in cancer therapy .
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique properties .
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-2,5-dihydro-1H-stannole exerts its effects is primarily through its interaction with other molecules via its tin center. The tin atom can form bonds with various substrates, facilitating catalytic processes or forming stable complexes. The specific molecular targets and pathways involved depend on the application, such as catalysis or biological activity .
Vergleich Mit ähnlichen Verbindungen
Stannole: A parent compound with a similar structure but without the dimethyl substitution.
1,1-Dimethylstannane: Another organotin compound with different reactivity and applications.
Uniqueness: 1,1-Dimethyl-2,5-dihydro-1H-stannole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
207121-01-5 |
|---|---|
Molekularformel |
C6H12Sn |
Molekulargewicht |
202.87 g/mol |
IUPAC-Name |
1,1-dimethyl-2,5-dihydrostannole |
InChI |
InChI=1S/C4H6.2CH3.Sn/c1-3-4-2;;;/h3-4H,1-2H2;2*1H3; |
InChI-Schlüssel |
WKTLHZYBVRTCPH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn]1(CC=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
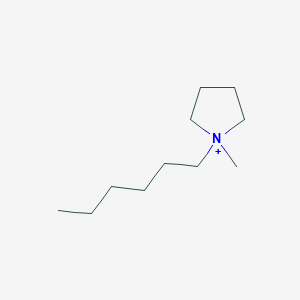
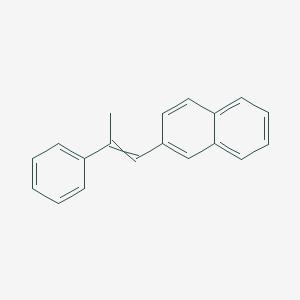

![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)

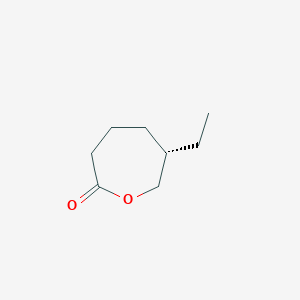
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
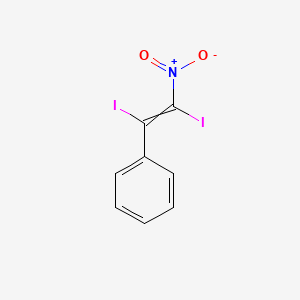
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
